molecular formula C9H9Br2N5O2S B054938 4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide CAS No. 113588-97-9

4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide

Cat. No. B054938
M. Wt: 411.08 g/mol
InChI Key: JMCULHCTSVICNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as DTT and has been synthesized using various methods.

Scientific Research Applications

DTT has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to have anticancer properties and has been used in the development of cancer treatments. Additionally, DTT has been used in the development of biosensors for the detection of various analytes, including glucose and hydrogen peroxide. DTT has also been studied for its potential applications in organic electronics, including the development of organic field-effect transistors.

Mechanism Of Action

The mechanism of action of DTT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. DTT has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. Additionally, DTT has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.

Biochemical And Physiological Effects

DTT has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit cancer cell proliferation. Additionally, DTT has been shown to have antioxidant properties and to protect cells from oxidative stress. DTT has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using DTT in lab experiments is its high yield synthesis method. Additionally, DTT has been extensively studied and its properties are well understood. However, one limitation of using DTT in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on DTT. One area of research is the development of DTT-based cancer treatments. Additionally, DTT could be used in the development of biosensors for the detection of various analytes. Further research is also needed to fully understand the mechanism of action of DTT and its potential applications in organic electronics. Finally, research is needed to determine the potential toxicity of DTT and its safety for use in various applications.

Synthesis Methods

DTT can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide with a terminal alkyne in the presence of a copper catalyst. Both methods have been used to synthesize DTT with high yields.

properties

CAS RN

113588-97-9

Product Name

4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide

Molecular Formula

C9H9Br2N5O2S

Molecular Weight

411.08 g/mol

IUPAC Name

4,5-dibromo-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C9H9Br2N5O2S/c1-3(2)18-5-4(10)7(11)19-6(5)8(17)12-9-13-15-16-14-9/h3H,1-2H3,(H2,12,13,14,15,16,17)

InChI Key

JMCULHCTSVICNU-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(SC(=C1Br)Br)C(=O)NC2=NNN=N2

Canonical SMILES

CC(C)OC1=C(SC(=C1Br)Br)C(=O)NC2=NNN=N2

Origin of Product

United States

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